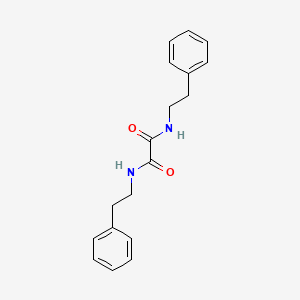

N,N'-bis(2-phenylethyl)ethanediamide

Description

Overview of Ethanediamide Derivatives in Contemporary Chemical Contexts

Ethanediamide derivatives, also known as oxamides, represent a significant class of organic compounds that feature a core structure of two amide groups linked by a carbonyl-carbonyl single bond. This structural motif provides a rigid and planar backbone, which is crucial for various applications. The versatility of the ethanediamide scaffold allows for the introduction of diverse substituents on the nitrogen atoms, leading to a wide array of compounds with tailored properties.

In contemporary chemical research, these derivatives are investigated for a multitude of purposes:

Pharmaceutical and Biomedical Research : Certain ethanediamide derivatives have shown potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai Their ability to form specific hydrogen bonds and adopt well-defined conformations allows them to interact with biological targets like enzymes. ontosight.ai

Ligand Chemistry : The nitrogen and oxygen atoms in the ethanediamide core can act as coordination sites for metal ions. This has led to their use as ligands in coordination chemistry and catalysis. Substituted ethanediamides can stabilize transition states in catalytic cycles, influencing the efficiency and selectivity of chemical reactions.

Materials Science : The rigid structure and hydrogen bonding capabilities of ethanediamides make them interesting building blocks for supramolecular chemistry and the development of new materials, such as polymers and gels.

The reactivity of the amide functional group allows these compounds to participate in various chemical transformations, including reduction to amines or oxidation, further expanding their synthetic utility.

Historical Development of Research on Substituted Ethanediamides

Research into amide-containing compounds has a long history, with the synthesis of urea (B33335) by Friedrich Wöhler in 1828 being a landmark event. The study of substituted ethanediamides, or oxanilides, has evolved from the fundamental understanding of amide bond formation and reactivity. Early research focused on the synthesis and basic characterization of these compounds.

A key synthetic route involves the condensation reaction between oxalyl chloride and a primary amine. For instance, the synthesis of N,N′-bis(2-acetylphenyl)ethanediamide was achieved through the condensation of oxalyl chloride and 2-aminoacetophenone. researchgate.net This type of reaction has been a foundational method for creating a diverse library of symmetrically substituted ethanediamides.

In the latter half of the 20th century and into the 21st, research has shifted towards understanding the detailed structural aspects and functional applications of these molecules. Advanced analytical techniques, particularly single-crystal X-ray diffraction, have provided precise insights into their three-dimensional structures. For example, studies on N,N′-bis(2-acetylphenyl)ethanediamide revealed that the molecule adopts a trans configuration and can exist in different polymorphic forms, which are different crystal structures of the same compound. researchgate.netresearchgate.net Such structural studies are crucial for understanding how these molecules pack in the solid state and interact with other molecules, which underpins their application in materials science and medicinal chemistry.

Academic Significance and Potential Research Directions for N,N'-bis(2-phenylethyl)ethanediamide

The academic significance of this compound stems primarily from its applications in catalysis and its potential role in biological systems.

In Catalysis : The compound serves as an effective ligand in various catalytic reactions. It is particularly noted for its role in copper-catalyzed coupling reactions, which are fundamental processes for constructing complex organic molecules. In these reactions, the ethanediamide derivative can coordinate with the copper catalyst, influencing its stability and reactivity, thereby facilitating the efficient formation of new chemical bonds. A notable application has been reported in the asymmetric 1,2-oxidative alkylation of conjugated dienes, highlighting its utility in advanced organic synthesis. nih.gov

In Biology : Research has indicated that this compound can act as an inhibitor of coenzyme A dehydrogenase. This enzyme plays a role in cellular metabolism, and its inhibition could have significant biological effects. This finding opens up avenues for investigating the compound and its analogues as potential therapeutic agents or as chemical probes to study metabolic pathways.

Potential Research Directions :

Catalyst Development : Further exploration of this compound as a ligand for other metal-catalyzed reactions could lead to the discovery of new synthetic methodologies. Modifying the phenylethyl side chains could fine-tune the steric and electronic properties of the ligand, potentially improving catalytic activity and selectivity.

Medicinal Chemistry : The inhibitory activity against coenzyme A dehydrogenase warrants further investigation. Structure-activity relationship (SAR) studies, where different parts of the molecule are systematically altered, could lead to the development of more potent and selective inhibitors.

Supramolecular Chemistry : The self-assembly properties of this compound could be explored for the creation of novel supramolecular structures. The combination of the rigid diamide (B1670390) core and the flexible phenylethyl groups may lead to the formation of interesting architectures like nanotubes or vesicles.

The continued study of this compound is likely to yield further insights into fundamental chemical principles and contribute to the development of new technologies in catalysis and medicine.

Structure

3D Structure

Properties

IUPAC Name |

N,N'-bis(2-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c21-17(19-13-11-15-7-3-1-4-8-15)18(22)20-14-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXQKYMXZRGKLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14040-79-0 | |

| Record name | N,N'-BIS(2-PHENYLETHYL)OXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N,n Bis 2 Phenylethyl Ethanediamide and Analogues

Established Synthetic Routes and Reaction Mechanisms

The most common and well-established methods for synthesizing N,N'-bis(2-phenylethyl)ethanediamide and its analogues rely on the condensation of phenethylamine (B48288) with suitable ethanediamide precursors. These reactions are typically nucleophilic acyl substitutions where the amino group of phenethylamine attacks the carbonyl carbon of the precursor.

Condensation Reactions Involving Ethanediamide Precursors and Phenethylamine

Two primary ethanediamide precursors are employed in the synthesis of this compound: diethyl oxalate (B1200264) and oxalyl chloride.

2 C₆H₅CH₂CH₂NH₂ + (COOC₂H₅)₂ → C₆H₅CH₂CH₂NHCOCONHCH₂CH₂C₆H₅ + 2 C₂H₅OH

The mechanism involves the nucleophilic attack of the amine on the carbonyl group of the ester, leading to a tetrahedral intermediate. The departure of the ethoxide leaving group regenerates the carbonyl group, forming the amide bond. This process occurs twice to yield the final disubstituted ethanediamide.

2 C₆H₅CH₂CH₂NH₂ + (COCl)₂ → C₆H₅CH₂CH₂NHCOCONHCH₂CH₂C₆H₅ + 2 HCl

The mechanism is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of phenethylamine attacks one of the carbonyl carbons of oxalyl chloride, forming a tetrahedral intermediate. A chloride ion is then eliminated, and a proton is removed from the nitrogen (typically by the added base), yielding the mono-acylated intermediate. This intermediate then undergoes a second, similar acylation with another molecule of phenethylamine to form the final product.

Alternative Synthetic Pathways, Including Diol Intermediate Oxidations and Condensations

An innovative and sustainable approach for the synthesis of oxalamides, including this compound, involves the acceptorless dehydrogenative coupling of ethylene (B1197577) glycol with amines. rsc.orgrsc.orgresearchgate.netnih.gov This method is catalyzed by a ruthenium pincer complex and generates hydrogen gas as the only byproduct, making it a highly atom-economic and environmentally benign process. rsc.orgrsc.orgresearchgate.netnih.gov

The proposed reaction mechanism begins with the deprotonation of the ruthenium catalyst by a base (e.g., tBuOK), followed by the coordination of ethylene glycol to form an alkoxide species. rsc.orgresearchgate.net This intermediate then undergoes a series of steps involving hydrogen evolution and coordination of the generated glycolaldehyde. Reaction with an amine forms a hemiaminal intermediate, which then releases an α-hydroxy amide and regenerates the catalyst. The formed α-hydroxy amide then reacts with a second molecule of the amine through a similar catalytic cycle to produce the final oxalamide. rsc.org This methodology has been successfully applied to a variety of primary amines, demonstrating its potential for the synthesis of a wide range of N,N'-disubstituted oxalamides. researchgate.net

Optimization of Reaction Conditions for Research Scale Synthesis

The successful synthesis of this compound with high yield and purity necessitates careful optimization of several reaction parameters. These include the stoichiometry of the reactants, the pH of the reaction medium, and the reaction temperature.

Influence of Stoichiometry on Reaction Efficiency and Product Yield

In the synthesis of N,N'-disubstituted oxamides from diethyl oxalate and primary amines, the stoichiometry of the reactants plays a crucial role. A molar ratio of 1:2 of diethyl oxalate to the amine is typically employed to ensure the complete conversion of the diester to the diamide (B1670390). researchgate.netmdpi.com Using a smaller excess of the amine might lead to the incomplete reaction and the formation of the mono-amido ester intermediate as a byproduct.

For the acylation with oxalyl chloride, a slight excess of the amine or the use of a non-nucleophilic base in at least a 2:1 molar ratio to the oxalyl chloride is necessary to neutralize the two equivalents of HCl produced. This prevents the protonation of the amine, which would render it unreactive.

The following table summarizes the typical stoichiometry used in the synthesis of N,N'-dialkyloxamides:

| Ethanediamide Precursor | Amine | Typical Molar Ratio (Precursor:Amine) | Reference |

| Diethyl Oxalate | n-Propylamine | 1:2 | researchgate.netmdpi.com |

| Diethyl Oxalate | n-Butylamine | 1:2 | rsc.org |

| Oxalyl Chloride | Various Amines | 1:2 (with additional base) | byjus.com |

Effects of pH and Temperature on Reaction Kinetics and Purity

Temperature: The reaction temperature significantly influences the rate of reaction. For the condensation with diethyl oxalate, the reaction is commonly carried out at the reflux temperature of the solvent (e.g., ethanol) to drive the reaction to completion in a reasonable timeframe. rsc.org Lower temperatures would lead to significantly longer reaction times.

For the more reactive oxalyl chloride, the reaction is often performed at lower temperatures, such as 0 °C or even room temperature, to control the exothermic nature of the reaction and minimize potential side reactions. orgsyn.org

pH: The pH of the reaction medium is a critical factor, particularly in acylation reactions. The amine nucleophile must be in its deprotonated, free-base form to be reactive. In the reaction with oxalyl chloride, the in situ generation of HCl necessitates the presence of a base to maintain a sufficiently high pH to ensure the availability of the free amine.

In acylation reactions under Schotten-Baumann conditions (using an aqueous base), the pH must be carefully controlled. If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, hydrolysis of the acylating agent (e.g., oxalyl chloride) can become a significant competing reaction. researchgate.net The optimal pH for such reactions is typically in the range of 9-10 to balance the nucleophilicity of the amine and the stability of the acylating agent. researchgate.net

The following table illustrates the general effect of temperature on the synthesis of N,N'-disubstituted oxamides:

| Ethanediamide Precursor | Typical Reaction Temperature | Rationale | Reference |

| Diethyl Oxalate | Reflux (e.g., Ethanol (B145695), ~78 °C) | To increase reaction rate for the less reactive ester. | rsc.org |

| Oxalyl Chloride | 0 °C to Room Temperature | To control the exothermic reaction and minimize side products. | orgsyn.org |

Catalytic Strategies in the Synthesis of Ethanediamide Derivatives

While traditional methods often rely on stoichiometric reagents and elevated temperatures, catalytic approaches offer milder and more efficient alternatives for the synthesis of ethanediamide derivatives.

Lanthanide Catalysts for Amidation of Esters: Lanthanum(III) triflate (La(OTf)₃) has been identified as an effective catalyst for the direct amidation of esters with amines under mild conditions. nih.govacs.orgresearchgate.netorganic-chemistry.orgresearchgate.net This catalyst system has shown broad substrate scope and allows for the synthesis of various amides in good yields. The proposed mechanism involves the activation of the ester carbonyl group by the Lewis acidic lanthanide center, making it more susceptible to nucleophilic attack by the amine. This catalytic approach avoids the need for harsh reagents or high temperatures.

Ruthenium-Catalyzed Dehydrogenative Coupling: As mentioned in section 2.1.2, ruthenium pincer complexes can catalyze the synthesis of oxalamides from ethylene glycol and amines. rsc.orgrsc.orgresearchgate.netnih.gov This represents a significant advancement in the sustainable synthesis of these compounds, proceeding with high atom economy.

Other Catalytic Systems: Other metal-based catalysts, including those based on copper, have been explored for various amidation reactions. For instance, a water-soluble porphyrazinato copper(II) catalyst has been shown to efficiently catalyze the direct conversion of nitriles to N-substituted amides. researchgate.netresearchgate.net While not a direct synthesis from ethanediamide precursors, this highlights the ongoing research into catalytic methods for amide bond formation that could potentially be adapted for the synthesis of this compound.

Advanced Synthetic Techniques and Process Considerations

The industrial-scale synthesis of this compound, and N,N'-disubstituted oxamides in general, relies on established chemical principles that prioritize efficiency, yield, and cost-effectiveness. The primary and most classical route involves the reaction of an oxalic acid diester, such as diethyl oxalate, with a primary amine—in this case, 2-phenylethylamine. mdpi.com This method is advantageous for large-scale production due to the relatively low cost and availability of the starting materials.

Process optimization for this type of reaction on an industrial scale involves careful control over several parameters. Key considerations include the choice of solvent, reaction temperature, and molar ratios of the reactants. Solvents are selected based on their ability to dissolve the reactants, facilitate the reaction, and allow for easy product isolation. Alcohols like ethanol are commonly used. mdpi.com The reaction temperature is typically managed to ensure a reasonable reaction rate without promoting side reactions or degradation of the product; for instance, refluxing in ethanol is a common condition. mdpi.com A patent related to the synthesis of similar N,N'-dialkoxy-N,N'-dialkyl oxamides suggests reaction temperatures ranging from -20°C to 50°C for optimal results. google.com

For scale-up, the molar ratio of the amine to the oxalic acid diester is critical. Typically, a slight excess of the amine is used to ensure the complete conversion of the diester. google.com After the reaction is complete, product isolation and purification are significant steps in the process. Methods such as filtration, concentration, recrystallization, and drying under reduced pressure are employed to obtain the final product with high purity. google.com

Continuous manufacturing processes, such as continuous gas-phase synthesis, represent a significant advancement for industrial production. A patented method for producing the parent compound, oxamide (B166460), involves reacting a gas-phase dialkyl oxalate with ammonia (B1221849) at high temperatures. google.com This continuous process dramatically reduces reaction time, increases throughput, and allows for stable, industrialized production with high conversion rates (over 99%) and product purity (over 98.5%). google.com While developed for the simplest oxamide, the principles of continuous flow chemistry are applicable to the synthesis of substituted analogues like this compound, offering a pathway to enhanced manufacturing efficiency.

| Parameter | Industrial Process Consideration | Example/Rationale | Source |

|---|---|---|---|

| Reactants | Use of readily available and cost-effective starting materials. | Diethyl oxalate and 2-phenylethylamine. | mdpi.com |

| Solvent | Choice of solvent to balance solubility, reaction rate, and ease of product isolation. | Alcohols (e.g., ethanol), nitriles, or aromatic hydrocarbons. | mdpi.comgoogle.com |

| Temperature | Optimization to maximize reaction rate while minimizing side products. | Typically ranges from -20°C to 100°C depending on the specific process. | google.com |

| Molar Ratios | Use of appropriate stoichiometry to drive the reaction to completion. | Amine to ester ratio is often slightly above 2:1. An example process uses 1.5 to 3.0 mols of the amine equivalent per mol of diester. | google.com |

| Process Type | Transition from batch to continuous flow for improved efficiency and scalability. | Continuous gas-phase synthesis has been shown to achieve >99% conversion for oxamide production. | google.com |

| Purification | Efficient methods for isolating a high-purity final product. | Crystallization, filtration, and washing with appropriate solvents (e.g., n-hexane, n-heptane). | mdpi.comgoogle.com |

In response to the growing demand for environmentally benign chemical processes, significant research has focused on developing green synthetic routes for amides, including N,N'-disubstituted oxamides. These approaches aim to reduce waste, avoid hazardous reagents, and utilize milder reaction conditions compared to traditional methods. nih.gov

One prominent green strategy is the use of biocatalysis. An enzymatic method utilizing Candida antarctica lipase (B570770) B (CALB) as a biocatalyst has been developed for the direct synthesis of amides from carboxylic acids and amines. nih.gov This process is conducted in a green solvent, cyclopentyl methyl ether (CPME), at a moderate temperature of 60°C. The methodology demonstrates high efficiency, with excellent conversions (>92%) and yields (>90%) for a diverse range of amides, and it avoids the need for intensive purification steps that generate significant solvent waste. nih.gov The potential for this enzymatic process to become an industrially reliable and green alternative for direct amide synthesis is substantial. nih.gov

Another advanced approach involves photocatalysis. Scientists have developed a method for preparing amides directly from alcohols using a Covalent Organic Framework (COF) based photocatalyst. dst.gov.in This technique is notable for its mild reaction conditions and the use of visible light, which is less harmful and more suitable for large-scale applications than UV radiation. The COF catalyst is highly efficient, recyclable, and shows tolerance to various functional groups, broadening its applicability. dst.gov.in This method represents a significant step towards more sustainable and efficient chemical manufacturing. dst.gov.in

The use of Brønsted acidic ionic liquids (BAILs) as both a catalyst and a solvent offers another sustainable pathway. acs.org This method facilitates the direct amidation of carboxylic acids and amines with a 1:1 stoichiometric ratio, which is highly atom-economical. The BAIL can be recovered and reused multiple times without significant loss of activity. acs.org This protocol has been successfully scaled up to the 100 mmol level and achieves a significant improvement in sustainability, as measured by a low process mass intensity (PMI). acs.org

| Green Chemistry Approach | Catalyst/Medium | Key Advantages | Reported Efficiency | Source |

|---|---|---|---|---|

| Enzymatic Synthesis | Candida antarctica lipase B (CALB) in cyclopentyl methyl ether (CPME) | Sustainable, mild conditions, no intensive purification, use of green solvent. | >92% conversion, >90% yield. | nih.gov |

| Photocatalysis | Covalent Organic Framework (COF) | Mild reaction conditions, use of visible light, catalyst is recyclable and highly efficient. | High efficiency and tolerance for various functional groups. | dst.gov.in |

| Ionic Liquid Catalysis | Brønsted Acidic Ionic Liquid (BAIL) | Acts as both catalyst and solvent, reusable, scalable, high atom economy. | Scalable to 100 mmol with a low Process Mass Intensity (PMI). | acs.org |

Derivatization Strategies and Analogue Synthesis

The synthesis of analogues of this compound involves modifying the core structure to investigate structure-activity relationships or develop new materials. Derivatization can occur at several positions: by replacing the phenylethyl side chains, by altering the phenyl ring substituents, or by changing the length of the diamide linker.

A common strategy for creating analogues is to react an oxalate ester (like diethyl oxalate) or oxalyl chloride with different primary amines. For example, N,N′-dibutyloxamide, a direct analogue, was prepared by reacting diethyl oxalate with n-butylamine in refluxing ethanol, yielding the product as a white solid. mdpi.com This straightforward approach allows for the introduction of a wide variety of alkyl or aryl side chains, depending on the chosen amine.

Another well-established method involves the condensation of oxalyl chloride with an appropriate amine. This method was used to synthesize N,N′-Bis(2-acetylphenyl)ethanediamide, where the starting amine was 2-aminoacetophenone. researchgate.net This route is particularly useful when the desired amine is readily available and reactive towards the highly electrophilic oxalyl chloride.

Furthermore, the central diamide core can be modified. For instance, an analogue with a longer linker, N,N'-Bis(2-phenylethyl)propanediamide, has been synthesized, demonstrating that the ethanediamide (oxamide) unit can be replaced with other dicarboxylic acid derivatives. biosynth.com This modification alters the spacing and conformational flexibility between the two phenylethyl groups.

The synthesis of more complex derivatives can lead to the formation of polymers. Bis(2-aminoethyl)terephthalamide, a diamine with a structure related to the side chain of the target compound, can be reacted with various aromatic dianhydrides to form novel polyamideimides (PAIs). nih.gov This demonstrates a derivatization strategy where the amine functionality is used as a monomer for polymerization, converting a small molecule into a high-performance polymer. nih.gov

| Analogue/Derivative | Synthetic Strategy | Key Reagents | Source |

|---|---|---|---|

| N,N′-dibutyloxamide | Reaction of an oxalate ester with a primary amine. | Diethyl oxalate and n-butylamine. | mdpi.com |

| N,N′-Bis(2-acetylphenyl)ethanediamide | Condensation of oxalyl chloride with a primary amine. | Oxalyl chloride and 2-aminoacetophenone. | researchgate.net |

| N,N'-Bis(2-phenylethyl)propanediamide | Modification of the dicarboxylic acid linker. | A propanedioic acid derivative and 2-phenylethylamine. | biosynth.com |

| Polyamideimides (PAIs) | Polymerization of a related diamine with dianhydrides. | Bis(2-aminoethyl)terephthalamide and aromatic dianhydrides. | nih.gov |

Chemical Reactivity and Transformation Pathways

Oxidative Transformations and Resulting Chemical Species

The amide linkages in N,N'-bis(2-phenylethyl)ethanediamide are generally stable to oxidation. However, under specific conditions, oxidative pathways can be initiated. While detailed experimental studies on the oxidation of this specific compound are not extensively documented in publicly available literature, general principles of organic chemistry suggest that strong oxidizing agents could potentially lead to the formation of various products. The course of the reaction would be highly dependent on the nature of the oxidant and the reaction conditions.

| Oxidizing Agent | Potential Product(s) | Remarks |

| Strong Oxidants (e.g., KMnO4, CrO3) | Benzoic acid derivatives, degradation of the alkyl chain | Oxidation of the phenylethyl groups is a likely pathway. |

| Milder Oxidants | Formation of N-oxide or hydroxylated species | Less vigorous conditions might lead to more subtle modifications. |

Further research is required to fully elucidate the specific chemical species that result from the oxidative transformation of this compound and to establish the precise reaction pathways.

Reductive Pathways Leading to Amine Derivatives

The reduction of the amide functionalities in this compound represents a significant transformation pathway, leading to the corresponding diamine. Powerful reducing agents are typically required to effect this conversion.

The primary product of the complete reduction of this compound is N,N'-bis(2-phenylethyl)ethane-1,2-diamine . This transformation involves the conversion of the two amide carbonyl groups into methylene (B1212753) (-CH2-) groups.

| Reducing Agent | Product | General Conditions |

| Lithium aluminum hydride (LiAlH4) | N,N'-bis(2-phenylethyl)ethane-1,2-diamine | Anhydrous ethereal solvent (e.g., diethyl ether, THF) followed by aqueous workup. |

| Sodium borohydride (B1222165) (NaBH4) | No reaction or slow reduction | NaBH4 is generally not strong enough to reduce amides under standard conditions. |

The mechanism of amide reduction by reagents like LiAlH4 involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by a series of steps that ultimately lead to the formation of the amine.

Substitution Reactions at the Phenylethyl Moieties and Their Mechanistic Implications

The two phenyl rings within the this compound structure are susceptible to electrophilic aromatic substitution reactions. The directing influence of the ethylamido group (-CH2CH2NHCO-) on the aromatic ring dictates the position of substitution.

The ethylamido group is generally considered to be an ortho, para-directing group due to the electron-donating nature of the nitrogen atom, which can stabilize the arenium ion intermediate formed during electrophilic attack at these positions through resonance. However, the bulky nature of the substituent may sterically hinder ortho-substitution to some extent, potentially favoring the para-substituted product.

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO3 / H2SO4 | para-nitro substituted derivative |

| Halogenation | Br2 / FeBr3 or Cl2 / AlCl3 | para-halo substituted derivative |

| Friedel-Crafts Alkylation | R-Cl / AlCl3 | para-alkyl substituted derivative |

| Friedel-Crafts Acylation | R-COCl / AlCl3 | para-acyl substituted derivative |

Elucidation of Novel Reaction Pathways and Side Products

Detailed research into novel reaction pathways and the characterization of side products for reactions involving this compound is an area that warrants further investigation. In many synthetic applications, the focus is on maximizing the yield of the desired product, and as such, minor side products are often not fully characterized or reported.

Potential side reactions could include:

Hydrolysis: Under acidic or basic conditions, the amide bonds can be cleaved to yield phenethylamine (B48288) and oxalic acid.

Incomplete reduction: During reduction reactions, partial reduction to the corresponding amino alcohol is a possible side product.

Polysubstitution: In electrophilic substitution reactions, the formation of di- or tri-substituted products on the phenyl rings could occur, especially under forcing conditions.

The elucidation of these pathways and the identification of side products would provide a more complete understanding of the chemical behavior of this compound.

Investigations into Reaction Kinetics and Thermodynamics

Quantitative data on the kinetics and thermodynamics of reactions involving this compound are scarce in the published literature. Such studies are crucial for optimizing reaction conditions and for gaining a deeper mechanistic understanding.

Key parameters that would be of interest include:

Rate constants: For reactions such as hydrolysis, reduction, and electrophilic substitution.

Activation energies: To understand the temperature dependence of these reactions.

Enthalpy and entropy of reaction: To determine the thermodynamic favorability of different transformation pathways.

The study of the kinetics of amide hydrolysis, for instance, could reveal the influence of pH and temperature on the stability of the molecule. Similarly, thermodynamic measurements would provide valuable information on the equilibrium position of its various reactions. The absence of such data highlights a gap in the current scientific understanding of this compound.

Coordination Chemistry and Catalytic Applications

Role in Transition Metal Catalysis

Ligands based on the ethanediamide framework are effective in a variety of transition metal-catalyzed reactions, particularly those involving copper. The chelation of the ligand to the metal center stabilizes the active catalytic species and modulates its reactivity.

N,N'-bis(2-phenylethyl)ethanediamide (often abbreviated as DPEO) has been identified as an effective ligand in copper-catalyzed C-O coupling reactions, specifically the coupling of aryl halides with alkyl alcohols. chemicalbook.com These reactions, related to the Ullmann condensation, are fundamental for the synthesis of alkyl aryl ethers, a common motif in pharmaceuticals and natural products. The use of ligands like this compound allows these reactions to proceed under milder conditions and with lower catalyst loadings compared to classical, unligated copper systems. nih.gov

The effectiveness of oxalamide and related diamine ligands in copper catalysis is well-documented. For example, they facilitate Goldberg-type C-N coupling reactions (N-arylation of amides) and C-O coupling reactions by promoting the formation of soluble and highly active copper(I) complexes. nih.govmit.edunih.gov

| Aryl Halide | Alcohol/Phenol (B47542) | Ligand | Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromotoluene | Phenol | Oxalohydrazide L1 | 0.0125 mol% CuBr | K₃PO₄, Toluene, 110°C | >99 | nih.gov |

| Iodobenzene | 2-Pyrrolidinone (N-arylation) | trans-N,N'-Dimethyl-1,2-cyclohexanediamine | 5 mol% CuI | K₂CO₃, Toluene, 110°C | 94 | nih.govmit.edu |

| 1-Bromo-4-cyanobenzene | 1-Butanol | This compound (DPEO) | CuI | Base, Solvent, Heat | Reported Application | chemicalbook.com |

| 4-Chloroanisole | Phenol | Oxalohydrazide L1 | 5 mol% CuBr | K₃PO₄, Toluene, 110°C | 90 | nih.gov |

Formation of the Active Catalyst: The this compound ligand coordinates to a Cu(I) precursor to form a stable, soluble complex.

Oxidative Addition: The substrate (e.g., an aryl halide) undergoes oxidative addition to the Cu(I) center, forming a transient, high-energy Cu(III) intermediate. The ligand stabilizes this higher oxidation state through strong chelation, making its formation more accessible.

Nucleophile Coordination & Reductive Elimination: The nucleophile (e.g., an alkoxide) coordinates to the Cu(III) center. This is followed by reductive elimination, where the new C-O bond is formed, and the catalyst is regenerated in its Cu(I) state.

Mechanistic studies on related copper-catalyzed N-arylation reactions have shown that chelating diamine ligands control the concentration and coordination environment of the active Cu(I) species. nih.govmit.edu The ligand prevents catalyst aggregation and decomposition, leading to a longer catalyst lifetime and higher turnover numbers. By binding more tightly to the transition state than to the ground state reactants, the ligand-metal complex lowers the reaction's energy barrier, thereby enhancing catalytic reactivity. nih.gov The rigid backbone of the ethanediamide ligand, combined with the steric environment created by the phenylethyl groups, pre-organizes the coordination sphere for efficient substrate activation and product formation.

A significant advantage of the N,N'-disubstituted ethanediamide scaffold is the ease with which chirality can be introduced. By using chiral amines in the synthesis, chiral analogues of this compound can be prepared. A prominent example is N,N'-bis(1-phenylethyl)ethanediamide , synthesized from chiral (R)- or (S)-1-phenylethylamine. nih.gov

When these chiral ligands are coordinated to a metal center, they create a chiral catalytic environment. This asymmetry can direct a reaction involving a prochiral substrate to favor the formation of one enantiomer of the product over the other, a process known as asymmetric catalysis. Chiral diamine and related ligands are extensively used in copper-catalyzed asymmetric reactions, achieving high levels of enantioselectivity (expressed as enantiomeric excess, or ee). nih.govnih.gov

Examples of such reactions include:

Asymmetric Henry Reaction: The addition of a nitroalkane to an aldehyde to form a β-nitro alcohol.

Asymmetric Alkylation: The addition of organometallic reagents to aldehydes or imines.

Asymmetric Hydroaminocarbonylation: The conversion of alkenes into chiral amides. nih.gov

The stereochemical outcome of these reactions is governed by the specific geometry of the transition state assembly, where the chiral ligand dictates the facial selectivity of the nucleophilic attack on the prochiral electrophile. For instance, chiral bis(sulfonamide)-diamine ligands in complex with copper(I) have been shown to catalyze the Henry reaction with excellent enantioselectivity (up to 97% ee) and diastereoselectivity. organic-chemistry.org

| Reaction | Substrate | Chiral Ligand Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Henry Reaction | Benzaldehyde | Bis(sulfonamide)-diamine | 99 | 97 (syn) | organic-chemistry.org |

| Hydroaminocarbonylation | Styrene | Josiphos-type | 96 | >99 | nih.gov |

| Reductive Relay Hydroaminocarbonylation | Allylic Benzoate | (R)-DTBM-Segphos | 81 | 98 | nih.gov |

| Allylic Amination | Vinyl Benzoxazinone | Chiral Oxamide-Phosphine (COAP) | 92 | 94 | rsc.org |

Studies in Asymmetric Catalysis Utilizing Chiral Ethanediamide Analogues

Asymmetric Transfer Hydrogenation with Derived Ruthenium(II) Catalysts

There is no specific data available in the reviewed literature detailing the use of this compound as a ligand in Ruthenium(II)-catalyzed asymmetric transfer hydrogenation (ATH). While the field of Ru(II) ATH is extensive, research has predominantly focused on other classes of ligands, such as those derived from amino alcohols, diamines, and N-heterocyclic carbenes. Searches for catalytic systems employing this compound in this capacity did not yield any specific results or performance data.

Stereochemical Control and Enantioselectivity in Catalytic Systems

Consistent with the lack of information on its use in asymmetric transfer hydrogenation, there are no available studies on the role of this compound in achieving stereochemical control or high enantioselectivity in Ruthenium-based catalytic systems. The principles of stereochemical control rely heavily on the ligand's structure, and without documented examples of its coordination to a catalytic metal for such reactions, no analysis of its potential efficacy can be provided.

Palladium(II) Complex Formation and Catalytic Utility

Development of Innovative Catalytic Systems and Methodologies

Due to the absence of foundational research on the catalytic applications of this compound with Ruthenium(II) or Palladium(II), there is no information on the development of innovative catalytic systems or methodologies derived from this compound.

Structure-Activity Relationships in Catalytic Performance

A discussion on structure-activity relationships requires experimental data on catalytic performance, which is not available for this compound in the specified contexts. Therefore, no analysis of how its structural features (e.g., the phenylethyl groups or the ethanediamide backbone) influence catalytic activity or selectivity can be made.

Despite a comprehensive search for scientific literature on the supramolecular chemistry and crystal engineering of this compound, no detailed research findings or crystallographic data are available to fulfill the requirements of the requested article. Searches for hydrogen bonding networks, crystal packing, polymorphism, and supramolecular self-assembly specific to this compound did not yield any published experimental studies.

The scientific community relies on peer-reviewed publications and crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), for structural information on chemical compounds. The absence of such data for this compound prevents a scientifically accurate discussion of the topics outlined in the request.

While information is available for structurally related compounds, such as N,N'-bis(2-acetylphenyl)ethanediamide, it is scientifically inappropriate to extrapolate these findings to this compound, as small changes in molecular structure can lead to significant differences in crystal packing and supramolecular behavior.

Therefore, it is not possible to generate an article that is both scientifically accurate and strictly adheres to the provided outline for this compound due to the lack of available research data.

Supramolecular Chemistry and Crystal Engineering

Principles of Supramolecular Self-Assembly

Design and Synthesis of Self-Assembling Ethanediamide Scaffolds

The design of self-assembling scaffolds based on N,N'-bis(2-phenylethyl)ethanediamide leverages the directional and predictable nature of hydrogen bonding between the amide groups. The N-H donor and C=O acceptor sites on the ethanediamide core are primary drivers for self-assembly. In many N,N'-disubstituted ethanediamides, the molecules adopt a trans conformation, which facilitates the formation of linear, hydrogen-bonded chains. researchgate.netresearchgate.net

The synthesis of this compound for self-assembly studies typically involves the condensation reaction between oxalic acid or its derivatives (like oxalyl chloride) and 2-phenylethylamine. The general synthetic approach is outlined below:

Reaction Scheme:

The phenylethyl groups play a crucial role in the self-assembly process. The phenyl rings can engage in π-π stacking interactions, providing additional stability to the supramolecular structure. The ethyl linkers offer conformational flexibility, allowing the molecule to adopt an optimal geometry for maximizing both hydrogen bonding and aromatic interactions.

While specific studies on the self-assembly of this compound into scaffolds are not extensively documented in publicly available literature, the principles of supramolecular chemistry suggest that this molecule would form one-dimensional tapes or ribbons through intermolecular N-H···O=C hydrogen bonds. These primary structures can then further organize into more complex architectures through weaker interactions.

Table 1: Key Molecular Features of this compound for Self-Assembly

| Feature | Description | Potential Role in Self-Assembly |

|---|---|---|

| Ethanediamide Core | Contains two amide groups (-CONH-) | Primary site for intermolecular N-H···O=C hydrogen bonding, leading to the formation of linear chains. |

| N-H Groups | Two hydrogen bond donors | Act as directional handles to guide the assembly process. |

| C=O Groups | Two hydrogen bond acceptors | Complement the N-H donors to form robust hydrogen-bonded networks. |

| Phenylethyl Groups | Aromatic and aliphatic components | Phenyl rings can participate in π-π stacking and hydrophobic interactions, while the ethyl spacers provide conformational flexibility. |

Characterization Techniques for Supramolecular Structures

A suite of analytical techniques is employed to characterize the supramolecular structures formed by this compound. These methods provide insights into the molecular arrangement, bonding, and morphology of the self-assembled materials.

Single-Crystal X-ray Diffraction (SC-XRD): This is the most definitive technique for determining the precise three-dimensional arrangement of molecules in a crystalline state. For analogous ethanediamide compounds, SC-XRD has revealed the formation of infinite hydrogen-bonded chains and the specific bond distances and angles involved. researchgate.netresearchgate.net

Powder X-ray Diffraction (PXRD): PXRD is useful for analyzing the crystalline nature of bulk materials and can help identify different polymorphic forms that may arise from variations in the self-assembly process.

Spectroscopic Techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is highly sensitive to the hydrogen-bonding environment of the amide groups. A shift in the N-H and C=O stretching frequencies can confirm the presence and strength of hydrogen bonds in the assembled state compared to the non-associated molecules in a dilute solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both solution-state and solid-state NMR can provide information about the molecular conformation and intermolecular interactions. Changes in the chemical shifts of the amide protons upon aggregation are indicative of hydrogen bond formation.

Microscopy Techniques:

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques are used to visualize the morphology of the self-assembled scaffolds, revealing features such as fibers, ribbons, or other higher-order structures.

Table 2: Expected Spectroscopic and Crystallographic Data for Self-Assembled this compound

| Technique | Expected Observation | Interpretation |

|---|---|---|

| FTIR | Shift of N-H stretch to lower wavenumber; Shift of C=O stretch to lower wavenumber | Formation of intermolecular N-H···O=C hydrogen bonds. |

| ¹H NMR | Downfield shift of the N-H proton signal upon aggregation | Deshielding of the proton due to its involvement in a hydrogen bond. |

| SC-XRD | Intermolecular N···O distances in the range of 2.8-3.2 Å | Confirmation of hydrogen bonding and detailed crystal packing information. |

Co-crystallization Strategies and Design of Multi-component Crystalline Materials

Co-crystallization is a powerful strategy in crystal engineering to create new solid forms with tailored properties. This involves combining a target molecule, such as this compound, with a suitable co-former molecule in a stoichiometric ratio within a crystal lattice. The design of co-crystals relies on the formation of robust and predictable intermolecular interactions, known as supramolecular synthons.

For this compound, the amide groups are the primary sites for forming synthons with co-formers. Carboxylic acids, for example, are excellent co-formers for amides as they can form a reliable heterosynthon involving a hydrogen bond between the carboxylic acid's hydroxyl group and the amide's carbonyl oxygen, and another between the amide's N-H and the carboxylic acid's carbonyl oxygen.

While specific co-crystals of this compound are not prominently reported, the strategies for their design would involve selecting co-formers with complementary hydrogen bonding functionalities.

Potential Co-formers and their Supramolecular Synthons:

Carboxylic Acids: Form strong and directional O-H···O=C and N-H···O=C hydrogen bonds.

Other Amides: Can lead to the formation of extended hydrogen-bonded sheets or tapes through amide-amide interactions.

Phenols: The hydroxyl group of a phenol (B47542) can act as a hydrogen bond donor to the carbonyl oxygen of the ethanediamide.

The synthesis of co-crystals can be achieved through various methods, including:

Solution Evaporation: Co-dissolving stoichiometric amounts of this compound and the co-former in a suitable solvent and allowing the solvent to evaporate slowly.

Grinding: Mechanically grinding the two solid components together, sometimes with a small amount of solvent (liquid-assisted grinding).

Slurry Crystallization: Stirring a suspension of the two components in a solvent in which they have limited solubility.

The resulting multi-component crystalline materials would be characterized by techniques such as PXRD, DSC (Differential Scanning Calorimetry), and single-crystal X-ray diffraction to confirm the formation of a new co-crystal phase and to determine its structure. The design of such materials could be used to modify the physical properties of this compound, such as its solubility or thermal stability.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed examination of electronic structure and energy.

Application of Density Functional Theory (DFT) and Hartree-Fock Methods for Molecular Studies

Density Functional Theory (DFT) and Hartree-Fock (HF) methods are two of the most common approaches for quantum chemical calculations. DFT methods, in their various forms (e.g., B3LYP, M06-2X), are often favored for their balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties. The Hartree-Fock method, while typically less accurate due to its neglect of electron correlation, serves as a foundational theory and a starting point for more advanced computational methods.

A theoretical study of N,N'-bis(2-phenylethyl)ethanediamide would likely begin with geometry optimization using one of these methods to determine the most stable three-dimensional arrangement of its atoms.

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the ethyl linkers and the rotational freedom around the amide bonds in this compound suggest that it can adopt multiple conformations. A thorough conformational analysis would involve systematically exploring the molecule's potential energy surface (PES) to identify all stable low-energy conformers. This is often achieved by performing relaxed scans of key dihedral angles and identifying the resulting energy minima. Understanding the relative energies of these conformers is essential for interpreting experimental data and predicting the molecule's behavior in different environments. For instance, studies on similar ethanediamide derivatives have highlighted the prevalence of trans conformations in the solid state. researchgate.netresearchgate.net

Prediction and Interpretation of Spectroscopic Parameters (Methodological Focus)

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, DFT calculations could be used to predict its infrared (IR) and Raman spectra by calculating vibrational frequencies. These theoretical spectra can then be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations. Similarly, Time-Dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis), providing insights into the nature of electronic transitions. Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be calculated to assist in the interpretation of experimental NMR spectra.

Theoretical Modeling of Reaction Mechanisms and Transition States

Should this compound be involved in chemical reactions, computational chemistry could be used to model the reaction mechanisms. This involves locating the transition state structures that connect reactants to products on the potential energy surface. By calculating the activation energies, a deeper understanding of the reaction kinetics and the factors influencing reactivity can be obtained. For example, its use as a ligand in catalysis could be modeled to understand the binding and subsequent steps of a catalytic cycle. chemicalbook.com

Molecular Dynamics Simulations for Investigating Supramolecular Interactions and Dynamics

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its interactions with other molecules over time. MD simulations could be used to study how the molecule behaves in solution, how it interacts with solvent molecules, and how it might form aggregates or self-assemble through non-covalent interactions such as hydrogen bonding and π-stacking. These simulations are particularly useful for understanding the supramolecular chemistry of the compound, which could be relevant to its material properties or biological interactions.

Material Science Applications of Ethanediamide Derivatives

Research into Polymer Additives and Modifiers

Ethanediamide derivatives, particularly the subclass known as oxanilides, have been investigated as valuable additives for various polymer systems. Their efficacy stems from their chemical structure, which can be tailored to impart specific protective properties to the host polymer.

Oxanilide (B166461) derivatives are recognized as effective ultraviolet (UV) absorbers, a critical class of additives that protect polymers from the damaging effects of UV radiation. researchgate.netresearchgate.net Exposure to sunlight and some artificial lights can lead to the photodegradation of polymers, causing undesirable effects such as cracking, chalking, color changes, and the loss of mechanical properties like impact strength and tensile strength. researchgate.net

UV absorbers function by preferentially absorbing harmful UV radiation and dissipating the energy as harmless thermal energy. researchgate.netspecialchem.com Oxanilides, in particular, have been noted for their application in plastics, where they act as guardians against UV-induced degradation by absorbing UV radiation and preventing it from initiating chain reactions that lead to discoloration and brittleness. researchgate.net They are particularly effective for the light stabilization of a broad range of plastics, including polyamides, PVC, and polyesters. researchgate.netspecialchem.com

Patents have described oxanilides based on benzene (B151609) and substituted benzenes as useful UV light absorbing compounds that can be incorporated into various polymer systems, such as polycarbonates, to stabilize them against degradation. google.com These compounds typically absorb UV light in the range of 285 to 320 nm. google.com One commercially available example of an oxanilide UV absorber is N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)ethanediamide, which is known for imparting outstanding light stability to plastics and other organic substrates. specialchem.comnih.gov

The general mechanism of action for UV absorbers like oxanilides is presented in the table below:

| UV Stabilizer Class | Mechanism of Action | Typical Polymer Applications |

| Oxanilides | Absorb harmful UV radiation and dissipate it as thermal energy. | Polyamides, PVC, Polyesters, Polycarbonates |

| Benzophenones | Absorb UV radiation and convert it to heat. | PVC, Polyolefins |

| Benzotriazoles | Absorb UV radiation and dissipate energy through intramolecular proton transfer. | Polycarbonate, Polyesters |

| Hindered Amine Light Stabilizers (HALS) | Scavenge free radicals formed during photo-oxidation. | Polyolefins |

This table provides a general overview of different UV stabilizer classes and their mechanisms.

While the primary function of many ethanediamide derivatives in polymers is UV absorption, the broader class of amide-containing compounds has been explored for antioxidant properties. Oxidation is a significant degradation pathway for most polymeric materials, initiated by heat, light, or mechanical stress, leading to the formation of free radicals. specialchem.com Antioxidants interrupt these degradation processes. specialchem.com

The antioxidant mechanism typically involves two main classifications: primary antioxidants that are radical scavengers (often sterically hindered phenols and secondary aromatic amines), and secondary antioxidants that decompose hydroperoxides (like phosphites and thioesters). specialchem.com While specific studies focusing solely on the antioxidant properties of N,N'-bis(2-phenylethyl)ethanediamide are not extensively detailed in the available research, related amide structures have been investigated. For instance, N-acyl-1-amino-2-alcohols have been synthesized and screened for their antioxidant activity. rsc.org

The general mechanism for antioxidant action in polymers is summarized below:

| Antioxidant Type | Mechanism of Action |

| Primary Antioxidants (Radical Scavengers) | Interrupt the free-radical chain reaction by donating a hydrogen atom to peroxy radicals. |

| Secondary Antioxidants (Hydroperoxide Decomposers) | Convert hydroperoxides into non-radical, stable products, preventing chain branching. |

This table outlines the fundamental mechanisms of primary and secondary antioxidants in polymer stabilization.

Integration into Functional Materials and Composites

The integration of ethanediamide derivatives into functional materials and composites is an area of ongoing research. Due to the presence of two independent hydroxyl groups in some derivatives, these compounds can be used as monomers or comonomers in the preparation of polymers such as polycarbonates and polyesters. google.com This covalent incorporation into the polymer backbone can prevent the additive from leaching out over time, a common issue with traditional additives. google.com

Furthermore, the self-assembly properties of some oxamide (B166460) derivatives, which form networks through hydrogen bonding, make them interesting candidates for creating structured materials. nih.gov

Investigations into the Mechanical and Thermal Properties of Derivative-Incorporated Materials

The addition of ethanediamide derivatives can influence the mechanical and thermal properties of the resulting polymer composites. While extensive data on this compound is limited, studies on related systems provide insights. For instance, the incorporation of additives into polymers like polyamides can affect properties such as tensile strength, hardness, and toughness. researchgate.net

The thermal stability of polymers is another critical aspect. Additives can either enhance or reduce the thermal degradation temperature of a polymer. The thermal stability of polymers is often evaluated using techniques like thermogravimetric analysis (TGA). pen2print.orgresearchgate.net For example, the addition of stabilizers can delay the onset of degradation in polymers like poly(vinyl chloride). pen2print.org

The following table illustrates hypothetical data on how an ethanediamide derivative additive might affect the properties of a polymer, based on general principles of polymer additives.

| Polymer System | Additive Concentration (% w/w) | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Decomposition Temp (°C) |

| Polyamide 6 | 0 | 80 | 150 | 350 |

| Polyamide 6 | 0.5 | 82 | 145 | 355 |

| Polyamide 6 | 1.0 | 81 | 140 | 358 |

| Polyamide 6 | 2.0 | 78 | 130 | 360 |

This is an illustrative data table and does not represent actual experimental results for this compound.

Development of Novel Materials with Tunable Responses (e.g., for Sensing applications)

The amide functionality present in ethanediamide derivatives offers potential for their use in the development of materials with tunable responses, such as sensors. Amide-based compounds have been investigated as fluorescent sensors for the detection of various ions and molecules. researchgate.netnih.gov For example, carboxamide-based fluorescent sensors have been developed for the detection of Mg2+ and Ni2+ ions. researchgate.net Similarly, thioamide-based fluorescent probes have been designed for monitoring protease activity. nih.gov

The sensing mechanism in these materials often relies on a change in fluorescence or color upon binding with the target analyte. The design of such sensors involves incorporating a fluorophore into the amide-containing structure. The interaction with the analyte then modulates the photophysical properties of the fluorophore. While specific research on this compound for sensing applications is not prominent, the broader class of oxamides and other amide derivatives shows promise in this area. pen2print.orgresearchgate.net

Advanced Characterization Methodologies in Research

X-ray Diffraction Techniques for Structural Elucidation

X-ray diffraction (XRD) is a cornerstone technique for the determination of the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam scattered by the crystalline solid, detailed information about the arrangement of atoms, bond lengths, and bond angles can be obtained.

Single Crystal X-ray Diffraction (SCXRD) is an indispensable tool for the unambiguous determination of the three-dimensional structure of a molecule. sinocompound.com This technique requires a high-quality single crystal of the compound. When applied to N,N'-bis(2-phenylethyl)ethanediamide, SCXRD would provide precise coordinates of each atom in the crystal lattice, allowing for the accurate determination of its molecular conformation, including the planarity of the ethanediamide bridge and the orientation of the phenylethyl substituents.

While specific crystallographic data for this compound has not been reported in the searched literature, studies on analogous compounds, such as N,N′-bis(2-acetylphenyl)ethanediamide, demonstrate the level of detail that can be obtained. researchgate.netresearchgate.net For instance, such an analysis would reveal the crystal system, space group, and unit cell dimensions. The table below illustrates the type of crystallographic data that would be generated from an SCXRD analysis.

Table 1: Illustrative Single Crystal XRD Data Parameters for a Crystalline Compound This table is a representation of the type of data obtained from SCXRD analysis and does not represent actual data for this compound.

| Parameter | Description | Example Value (from an analogous compound) |

|---|---|---|

| Crystal System | The crystal system describes the symmetry of the unit cell. | Monoclinic |

| Space Group | The space group is a mathematical description of the symmetry of the crystal structure. | P21/n |

| a (Å) | The length of the 'a' axis of the unit cell. | 6.9062 (5) |

| b (Å) | The length of the 'b' axis of the unit cell. | 11.8955 (8) |

| c (Å) | The length of the 'c' axis of the unit cell. | 9.6702 (7) |

| α (°) | The angle between the 'b' and 'c' axes. | 90 |

| β (°) | The angle between the 'a' and 'c' axes. | 106.402 (1) |

| γ (°) | The angle between the 'a' and 'b' axes. | 90 |

| Volume (ų) | The volume of the unit cell. | 762.10 (9) |

| Z | The number of molecules per unit cell. | 2 |

Powder X-ray Diffraction (PXRD) is a powerful technique for identifying crystalline phases and analyzing polymorphism, which is the ability of a solid to exist in more than one crystal structure. sinocompound.com Instead of a single crystal, PXRD uses a finely powdered sample containing a large number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phase.

For this compound, PXRD would be crucial for quality control in synthesis, allowing for the identification of the crystalline form produced and the detection of any crystalline impurities. Furthermore, by performing PXRD analysis under varying conditions of temperature and humidity, the existence of different polymorphic forms or solvates could be investigated. Each polymorph would exhibit a unique diffraction pattern.

Sophisticated Spectroscopic Methods (e.g., Solid-State Nuclear Magnetic Resonance, Advanced Infrared Spectroscopy)

While solution-state NMR and standard IR spectroscopy provide valuable information, advanced spectroscopic techniques can offer deeper insights into the structure and bonding of this compound in the solid state.

Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a technique that provides information about the local environment of atomic nuclei in a solid sample. For this compound, ¹³C and ¹⁵N ssNMR could be used to study the conformation and packing of the molecules in the crystal lattice, as different polymorphs would likely give rise to distinct chemical shifts.

Advanced Infrared (IR) Spectroscopy , such as variable-temperature IR or two-dimensional IR spectroscopy, could be employed to study the hydrogen bonding interactions involving the amide N-H and C=O groups in this compound. Changes in the vibrational frequencies of these groups can provide information about the strength and nature of these interactions in the solid state. While specific advanced IR data for the target compound is not available, predicted IR data for similar compounds suggest that amide bands would be observed around 1650 cm⁻¹.

Thermal Analysis Techniques for Phase Transitions and Stability (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC analysis of this compound would reveal its melting point, as well as any phase transitions that may occur upon heating or cooling. The presence of multiple melting peaks could indicate polymorphism.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA would be used to determine the thermal stability of this compound and its decomposition temperature. For a pure, anhydrous sample, the TGA curve would be expected to show a single-step decomposition at an elevated temperature.

The table below illustrates the type of data that would be obtained from DSC and TGA analyses.

Table 2: Illustrative Thermal Analysis Data This table is a representation of the type of data obtained from thermal analysis and does not represent actual data for this compound.

| Technique | Parameter | Description |

|---|---|---|

| DSC | Melting Point (Tₘ) | Temperature at which the compound transitions from solid to liquid. |

| DSC | Enthalpy of Fusion (ΔHբ) | The heat absorbed during melting. |

| DSC | Glass Transition Temperature (T₉) | Temperature at which an amorphous solid transitions from a glassy to a rubbery state (if applicable). |

| TGA | Decomposition Temperature (Tₔ) | Temperature at which the compound begins to chemically degrade. |

| TGA | Residue at end temperature | Percentage of mass remaining at the end of the analysis. |

Microscopic Techniques for Morphological and Supramolecular Structure Analysis (e.g., Field Emission Scanning Electron Microscopy)

Field Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique that uses a focused beam of electrons to scan the surface of a sample. FESEM provides detailed information about the surface topography and morphology of a material.

An FESEM analysis of a crystalline powder of this compound would reveal the size, shape, and surface features of the crystals. This information is valuable for understanding the crystallization process and for correlating the macroscopic properties of the powder with the crystal habit. Different crystallization conditions can lead to different crystal morphologies, which can be readily visualized with FESEM.

Future Directions and Emerging Research Avenues

Design and Synthesis of Novel Derivatives with Enhanced or Tailored Functionalities

The core structure of N,N'-bis(2-phenylethyl)ethanediamide, featuring a central ethanediamide linker flanked by two phenylethyl groups, offers a versatile scaffold for chemical modification. The future design and synthesis of novel derivatives are aimed at creating molecules with precisely controlled properties for specific applications, ranging from catalysis to materials science and medicinal chemistry.

One promising approach involves the synthesis of derivatives with altered steric and electronic properties. For instance, the introduction of bulky substituents on the phenyl rings could create specific chiral environments, a strategy that has proven effective in the development of asymmetric organocatalysts based on related bis(amido) structures. mdpi.com Similarly, modifying the ethanediamide backbone, perhaps by incorporating larger dicarboxylic acid linkers or introducing conformational constraints, could lead to new ligands with unique coordination geometries for transition metal catalysis.

Inspiration can be drawn from the development of other complex symmetric molecules, where modifications to capping groups and linker lengths have had a profound impact on biological activity. nih.gov Applying this concept to this compound could yield derivatives with tailored functionalities, such as enhanced binding affinity to biological targets or improved stability in catalytic cycles. The synthesis of compounds like N,N'-bis[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]ethanediamide demonstrates the feasibility of incorporating highly functionalized groups, opening avenues for derivatives with increased solubility or specific interaction sites. researchgate.net

A systematic exploration of substituents on the this compound framework is crucial for establishing robust structure-property relationships (SPRs). Understanding how specific chemical modifications influence the molecule's behavior is fundamental to its rational design for targeted applications. The phenyl rings are primary targets for substitution, where the introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule.

For example, installing electron-withdrawing groups (e.g., -NO₂, -CF₃) could enhance the acidity of the N-H protons, potentially altering the hydrogen-bonding capabilities and coordination properties of the molecule. Conversely, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) could increase electron density on the amide carbonyls, influencing their reactivity and ligand strength. The study of polymorphs in related compounds like N,N′-bis(2-acetylphenyl)ethanediamide shows that even subtle changes to substituents and their orientation can significantly affect crystal packing and intermolecular interactions, which in turn dictate bulk material properties. researchgate.netresearchgate.netresearchgate.net

The following interactive table outlines potential avenues for SPR studies.

| Substituent Position (on Phenyl Ring) | Example Substituent Group | Potential Effect on Property | Research Goal |

| Para (4-position) | Methoxy (-OCH₃) | Increases electron density; may improve solubility in polar organic solvents. | Enhance ligand performance in catalysis; modify photophysical properties. |

| Meta (3-position) | Trifluoromethyl (-CF₃) | Electron-withdrawing; increases acidity of N-H protons. | Tune catalytic activity; alter receptor binding affinity. |

| Ortho (2-position) | Methyl (-CH₃) | Introduces steric hindrance; may induce specific conformations. | Develop stereoselective catalysts; create shape-persistent materials. |

| Multiple Positions | Halogens (-F, -Cl, -Br) | Modifies electronic profile and introduces sites for further reaction. | Fine-tune electronic properties; create building blocks for polymers. |

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Catalysis

The future of this compound research lies in its exploration at the intersection of multiple scientific disciplines. Its inherent properties make it a candidate for investigation beyond traditional organic synthesis.

Catalysis: The established use of this compound as a ligand in copper-catalyzed reactions is just the beginning. chemicalbook.com Future work could explore its application with other transition metals or its incorporation into more complex catalytic systems, such as metal-organic frameworks (MOFs) or polymer-supported catalysts. globalchemmall.com Research into related bis(amido)-functionalized organocatalysts suggests a promising, metal-free avenue where the ethanediamide scaffold could be adapted to promote asymmetric reactions through hydrogen bonding. mdpi.com

Materials Science: The rigid, symmetric structure of the ethanediamide core, combined with the potential for extensive hydrogen bonding, makes its derivatives excellent candidates for the construction of supramolecular assemblies and advanced materials. There is potential for applications in organic electronics, such as in Organic Light Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs), where molecular packing and electronic properties are paramount. globalchemmall.com The study of polymorphism in analogous structures underscores the importance of controlling solid-state packing to achieve desired material properties. researchgate.netresearchgate.netresearchgate.net

Advancements in Computational Chemistry for Predictive Design and Discovery

Computational chemistry is set to become an indispensable tool for accelerating the discovery and optimization of novel ethanediamide derivatives. By modeling molecules and their interactions in silico, researchers can predict properties and guide experimental efforts, saving significant time and resources.

Techniques such as Density Functional Theory (DFT) can be used to calculate the structural and electronic properties of new derivatives with high accuracy. biochempress.com For example, computational models can predict how different substituents on the phenyl rings will alter the molecule's conformation, frontier molecular orbital energies, and electrostatic potential. This information is critical for designing more effective catalysts or materials with specific electronic characteristics. Furthermore, molecular dynamics (MD) simulations can provide insights into the behavior of these molecules in solution or within a larger assembly, predicting their self-organization tendencies and interaction with other species.

Sustainable Chemistry Initiatives in the Synthesis and Application of Ethanediamides

Aligning the synthesis of ethanediamides with the principles of green chemistry is a critical future direction. This involves developing methods that reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Future synthetic protocols will likely move away from traditional organic solvents towards more environmentally benign alternatives like water or deep eutectic solvents (DES). rsc.orgresearchgate.net The development of catalytic processes for the synthesis of the amide bonds, replacing stoichiometric reagents, would significantly improve the atom economy of the process. Drawing inspiration from sustainable methods developed for other amides, such as using paper-based platforms for squaramide synthesis, could lead to innovative, low-impact production methods for ethanediamides. researchgate.net

The following table compares conventional and potential sustainable approaches.

| Synthesis Aspect | Conventional Approach | Potential Sustainable Alternative | Benefit |

| Solvent | Chlorinated or polar aprotic solvents (e.g., DMF, DMSO). researchgate.net | Water, deep eutectic solvents (DES), or solvent-free conditions. rsc.orgresearchgate.net | Reduced toxicity, lower environmental impact, easier purification. |

| Reagents | Use of stoichiometric coupling agents or conversion to acyl chlorides. | Direct catalytic amidation; use of recyclable catalysts. | Higher atom economy, less chemical waste. |

| Energy | High-temperature reflux conditions. | Microwave-assisted synthesis, mechanochemistry, or ambient temperature reactions. | Reduced energy consumption, faster reaction times. |

| Purification | Column chromatography requiring large solvent volumes. | Crystallization, precipitation, or use of platforms that yield pure products directly. researchgate.net | Minimized solvent waste, simplified process. |

Unaddressed Challenges and Promising Opportunities in the Field of Ethanediamide Research

Despite the promising future directions, several challenges remain that also represent significant opportunities for innovation.

Challenges:

Scalability of Sustainable Synthesis: While green chemistry principles are promising at the lab scale, developing cost-effective and scalable sustainable synthesis routes for industrial production remains a significant hurdle.

Comprehensive Property Screening: A major challenge is the lack of extensive publicly available data on the physical, chemical, and biological properties of this compound and its derivatives. This limits the ability to build predictive computational models and fully understand its potential.

Functional Complexity: Synthesizing derivatives with multiple, complex functional groups while maintaining control over stereochemistry and purity can be challenging and may require the development of novel synthetic methodologies.

Opportunities:

High-Throughput Screening: Combining automated synthesis with high-throughput screening techniques could rapidly generate large libraries of ethanediamide derivatives and test them for catalytic, material, or biological properties, accelerating the pace of discovery.

Biomedical Applications: The rigid scaffold that can be functionalized with hydrogen-bond donors and acceptors makes ethanediamides an interesting, though underexplored, class of compounds for medicinal chemistry, for instance, as protease inhibitors or protein-protein interaction modulators.

Smart Materials: There is a significant opportunity to design ethanediamide-based derivatives that can self-assemble into "smart" materials that respond to external stimuli such as light, pH, or temperature, opening doors to applications in sensing, drug delivery, and adaptive materials.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N,N'-bis(2-phenylethyl)ethanediamide, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via condensation reactions between ethanediamide derivatives and phenethylamine. For example, palladium(II) complexes with structurally similar bisamide ligands are synthesized by reacting oxamido precursors with amines under reflux in ethanol/water mixtures. Optimization includes controlling stoichiometry (1:2 molar ratio of metal to ligand), pH (~7–8), and reaction time (24–48 hours) .